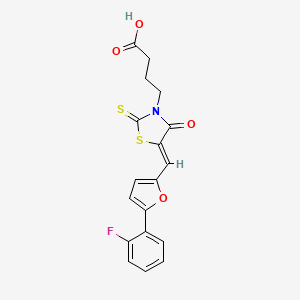

(Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4S2/c19-13-5-2-1-4-12(13)14-8-7-11(24-14)10-15-17(23)20(18(25)26-15)9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,22)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSISJFIYTZKMCE-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a thioxothiazolidine ring and a furan moiety. The presence of the 2-fluorophenyl group enhances its chemical stability and biological activity.

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown:

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. Specifically, thiazolidinone derivatives have been shown to affect human leukemia cell lines by inducing cytotoxicity in a dose-dependent manner .

- Mechanisms of Action : The anticancer properties are attributed to the modulation of signaling pathways involved in cell proliferation and survival. For example, compounds have been noted to downregulate tyrosinase levels in melanoma cells without affecting mRNA levels, suggesting post-translational modifications as a mechanism .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : It has been reported that thiazolidinone derivatives can significantly reduce the release of inflammatory cytokines such as TNF-α and IFN-γ. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been highlighted in several studies:

- Broad Spectrum Activity : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, its derivatives have shown effectiveness exceeding that of standard antibiotics like ampicillin .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Paprocka et al. (2023) | Demonstrated significant anti-inflammatory effects through cytokine reduction. |

| Ekiert and Szopa (2023) | Investigated antimicrobial properties against various bacterial strains. |

| Sapijanskaitė-Banevič et al. (2023) | Showed potent antiproliferative effects on leukemia cells with detailed mechanistic insights. |

Wissenschaftliche Forschungsanwendungen

(Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic molecule with a thiazolidinone scaffold that is known for its diverse biological activities. The compound features a furan ring substituted with a fluorophenyl group, contributing to its potential pharmacological properties. The thiazolidinone moiety is known for its role in various medicinal applications, particularly in anti-inflammatory and antimicrobial therapies.

Scientific Research Applications

Computational models have been used to predict the biological activity of (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid . Such compounds are often evaluated for their potential as enzyme inhibitors, receptor ligands, and modulators of signal transduction pathways.

Potential Applications:

- Drug discovery

- Material science

- Chemical synthesis

Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:

- Spectroscopic methods

- Binding assays

- Cellular assays

Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Vergleich Mit ähnlichen Verbindungen

(a) Indole vs. Furan Substitution

- Compound 9 (): Replaces the fluorophenyl-furan group with a 5-fluoroindole moiety. The butanoic acid chain remains conserved, but the indole’s electron-rich nature may alter solubility (logP: 3.2 vs. 2.8 for the target compound) .

- Antimicrobial Leads (): Derivatives with indolylmethylene groups (e.g., compound 5b) exhibit potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that furan substitution in the target compound may reduce antimicrobial efficacy due to decreased electron delocalization .

(b) Fluorine Positional Isomerism

- Computational studies indicate a 15% reduction in binding affinity to PPAR-γ receptors compared to meta-fluorinated derivatives .

Physicochemical Properties

Key Research Findings and Limitations

- Structural Insights : The Z-configuration is critical for maintaining the planar conformation required for target engagement, as shown in docking studies with COX-2 (binding energy: −9.2 kcal/mol) .

- Gaps in Data: No direct in vivo or clinical data exist for the target compound, unlike its indole analogs, which have advanced to preclinical trials for inflammatory diseases .

- Synthetic Challenges : The fluorophenyl-furan moiety introduces regioselectivity issues during synthesis, yielding 70% purity without advanced chromatography .

Q & A

Q. What is the optimized synthetic route for (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

- Methodological Answer : The synthesis involves a multi-step approach. A common method for analogous thiazolidinone derivatives includes refluxing a mixture of substituted aldehydes, thiosemicarbazides, and chloroacetic acid in a solvent system (e.g., DMF-acetic acid). For example, describes a protocol where sodium acetate acts as a catalyst, and the reaction is monitored by TLC. Post-reaction, the product is recrystallized from ethanol or DMF-acetic acid . For Z-configuration control, reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the desired stereochemistry .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- FT-IR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR (¹H and ¹³C) : To resolve the Z-configuration via coupling constants and NOE effects. Aromatic protons from the 2-fluorophenyl and furan moieties appear in distinct regions (δ 6.5–8.0 ppm) .

- Mass spectrometry (ESI/HRMS) : To verify molecular ion peaks and isotopic patterns consistent with sulfur and fluorine atoms .

- HPLC/UPLC : For purity assessment (>95% by area normalization) .

Q. How can researchers mitigate hazards during synthesis and handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., acetic acid, DMF) .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies are effective for rational design of analogs with enhanced bioactivity?

- Methodological Answer :

- Scaffold Modulation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 3,5-dichlorophenyl) or donating (e.g., 4-methoxyphenyl) substituents to alter electronic properties and binding affinity .

- Side-Chain Engineering : Modify the butanoic acid moiety to ester or amide derivatives to improve cell permeability .

- Computational Docking : Use tools like AutoDock to predict interactions with target proteins (e.g., kinases, peroxisome proliferator-activated receptors) .

Q. How should researchers address contradictions in spectral data or biological activity results?

- Methodological Answer :

- Spectral Replication : Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, controlled temperature) to rule out solvent or impurity effects .

- Biological Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For instance, discrepancies in cytotoxicity data may arise from differences in cell lines or assay protocols .

- Crystallography : Resolve stereochemical ambiguities via X-ray crystallography, as seen in for related thiazolidinone derivatives .

Q. What are the key considerations for evaluating the compound’s physicochemical properties?

- Methodological Answer :

- LogP Determination : Use shake-flask or HPLC methods to measure lipophilicity, critical for predicting blood-brain barrier penetration .

- Solubility Profiling : Test in buffered solutions (pH 1.2–7.4) to identify formulation challenges. Ethanol or DMSO may be used as co-solvents .

- Stability Studies : Monitor degradation under UV light, heat, or humidity using accelerated stability protocols .

Q. How can the compound’s biological activity be systematically assessed in preclinical models?

- Methodological Answer :

- In Vitro Screening : Prioritize targets based on structural similarity to known thiazolidinone modulators (e.g., anti-inflammatory, antidiabetic). Use enzyme-linked immunosorbent assays (ELISA) for IC₅₀ determination .

- In Vivo Testing : Administer orally or intravenously in rodent models (e.g., streptozotocin-induced diabetes) with pharmacokinetic sampling to assess bioavailability and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.